4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine
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Overview
Description
4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a tert-butylphenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol. This intermediate is then reacted with ethylene dibromide to produce 4-tert-butylphenoxyethoxyethyl bromide. Finally, the bromide is reacted with morpholine to yield the desired compound. The reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, such as halogens, alkylating agents, and acids, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules. It may be used in the development of new drugs or as a tool in biochemical assays.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its activity against specific diseases or conditions.
Industry: In industrial applications, the compound is used as a precursor in the production of polymers, coatings, and other materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or its therapeutic application.
Comparison with Similar Compounds
Similar Compounds
4-[2-[2-(3-Tert-butylphenoxy)ethoxy]ethyl]morpholine: This compound has a similar structure but with a different position of the tert-butyl group on the phenoxy ring.
4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine: Another structural isomer with the tert-butyl group in a different position.
Uniqueness
4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the tert-butyl group and the morpholine ring contribute to its distinct properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-18(2,3)16-4-6-17(7-5-16)22-15-14-21-13-10-19-8-11-20-12-9-19/h4-7H,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDBFHPLSDGCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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